Receptor Binding Profile: Apomorphine Pan-Dopamine Receptor Affinity Versus D₂-Selective Agonists
Apomorphine demonstrates potent binding affinity (Ki) across all five dopamine receptor subtypes: 101 nM (D₁), 32 nM (D₂), 26 nM (D₃), 2.6 nM (D₄), and 10 nM (D₅) [1]. By comparison, the D₂/D₃-selective agonists pramipexole and ropinirole exhibit negligible affinity for D₁ and D₅ receptors, precluding activation of the D₁-direct striatal pathway essential for full antiparkinsonian efficacy [2].
| Evidence Dimension | Receptor binding affinity (Ki) across dopamine D₁–D₅ subtypes |
|---|---|
| Target Compound Data | D₁: 101 nM; D₂: 32 nM; D₃: 26 nM; D₄: 2.6 nM; D₅: 10 nM |
| Comparator Or Baseline | Pramipexole and ropinirole: D₁/D₅ affinity negligible (Ki typically >1,000 nM); selective for D₂/D₃ |
| Quantified Difference | Apomorphine exhibits >10-fold higher affinity at D₁ and D₅ relative to D₂/D₃-selective agonists |
| Conditions | In vitro radioligand binding assays using recombinant human dopamine receptors |
Why This Matters
The pan-dopamine receptor activation profile of apomorphine enables levodopa-equivalent efficacy, a property not achievable with D₂-selective agonists, directly influencing procurement decisions for advanced PD research and therapeutic applications.
- [1] Hsieh GC, Hollingsworth PR, Martino B, et al. Central mechanisms regulating penile erection in conscious rats: the dopaminergic systems related to the proerectile effect of apomorphine. J Pharmacol Exp Ther. 2004;308:330. View Source
- [2] Katzenschlager R, et al. Continuous subcutaneous infusion therapies in Parkinson's disease: evidence of efficacy and safety. Parkinsonism Relat Disord. 2025;139(Suppl 1):107905. View Source
